molecular formula C6H8BrLiO B12076570 Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate

Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate

Katalognummer: B12076570
Molekulargewicht: 183.0 g/mol
InChI-Schlüssel: ZNUZJVUYMPBPEW-SMFVCDBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is an organolithium compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate typically involves the reaction of 5-bromo-3-methylpenta-2,4-dien-1-ol with a lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature and reagent addition is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-bromo-3-methylpent-2-en-1-one, while reduction could produce 5-bromo-3-methylpentane.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating new materials and studying reaction mechanisms.

Biology

While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Research into the medicinal applications of this compound is still in its early stages. its derivatives might be investigated for their pharmacological properties.

Industry

In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate exerts its effects involves the interaction of the lithium cation with the electron-rich diene system. This interaction stabilizes the compound and facilitates its reactivity in various chemical reactions. The bromine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Lithium (2E,4E)-5-chloro-3-methylpenta-2,4-dien-1-olate
  • Lithium (2E,4E)-5-fluoro-3-methylpenta-2,4-dien-1-olate
  • Lithium (2E,4E)-5-iodo-3-methylpenta-2,4-dien-1-olate

Uniqueness

Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C6H8BrLiO

Molekulargewicht

183.0 g/mol

IUPAC-Name

lithium;(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate

InChI

InChI=1S/C6H8BrO.Li/c1-6(2-4-7)3-5-8;/h2-4H,5H2,1H3;/q-1;+1/b4-2+,6-3+;

InChI-Schlüssel

ZNUZJVUYMPBPEW-SMFVCDBXSA-N

Isomerische SMILES

[Li+].C/C(=C\C[O-])/C=C/Br

Kanonische SMILES

[Li+].CC(=CC[O-])C=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.